molecular formula C12H13NO4 B14385413 5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid CAS No. 88194-09-6

5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B14385413
CAS No.: 88194-09-6
M. Wt: 235.24 g/mol
InChI Key: IPMPAIMYMUSZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid: is an organic compound that features a benzene ring substituted with a butenylamino group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid can be achieved through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products may include benzyl alcohol derivatives.

    Substitution: Products depend on the nucleophile used but may include various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds .

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the development of new drugs.

Industry: In industry, the compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action for 5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s stability allows for various modifications, making it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Properties

CAS No.

88194-09-6

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5-(but-3-en-2-ylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H13NO4/c1-3-7(2)13-10-5-8(11(14)15)4-9(6-10)12(16)17/h3-7,13H,1H2,2H3,(H,14,15)(H,16,17)

InChI Key

IPMPAIMYMUSZGK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.